4-(7-chloro-1-cyclohexyl-1H-indazol-3-yl)phenol
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Overview
Description
4-(7-chloro-1-cyclohexyl-1H-indazol-3-yl)phenol is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The compound’s structure features a phenol group attached to a 7-chloro-1-cyclohexyl-1H-indazole moiety, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-chloro-1-cyclohexyl-1H-indazol-3-yl)phenol typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized via a Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent, followed by cyclization under an oxygen atmosphere.
Chlorination: The indazole core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 7-position.
Cyclohexyl Substitution: The cyclohexyl group is introduced through a nucleophilic substitution reaction using cyclohexylamine.
Phenol Group Introduction: Finally, the phenol group is introduced via a Fries rearrangement of a benzoylated precursor using anhydrous aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(7-chloro-1-cyclohexyl-1H-indazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas over a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted indazole derivatives with various functional groups.
Scientific Research Applications
4-(7-chloro-1-cyclohexyl-1H-indazol-3-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its indazole core.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for synthesizing other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-(7-chloro-1-cyclohexyl-1H-indazol-3-yl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K), which are involved in inflammation and cancer progression.
Pathways Involved: By inhibiting these enzymes, the compound can reduce the production of inflammatory mediators and inhibit cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-(1-chloro-1H-indazol-3-yl)phenol: Similar structure but lacks the cyclohexyl group.
4-(7-chloro-1H-indazol-3-yl)aniline: Similar structure but has an aniline group instead of a phenol group.
4-(7-chloro-1H-indazol-3-yl)benzoic acid: Similar structure but has a carboxylic acid group instead of a phenol group.
Uniqueness
4-(7-chloro-1-cyclohexyl-1H-indazol-3-yl)phenol is unique due to the presence of the cyclohexyl group, which can enhance its lipophilicity and potentially improve its biological activity and pharmacokinetic properties compared to similar compounds.
Properties
CAS No. |
680611-05-6 |
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Molecular Formula |
C19H19ClN2O |
Molecular Weight |
326.8 g/mol |
IUPAC Name |
4-(7-chloro-1-cyclohexylindazol-3-yl)phenol |
InChI |
InChI=1S/C19H19ClN2O/c20-17-8-4-7-16-18(13-9-11-15(23)12-10-13)21-22(19(16)17)14-5-2-1-3-6-14/h4,7-12,14,23H,1-3,5-6H2 |
InChI Key |
JFMIDTYLHCPZPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C=CC=C3Cl)C(=N2)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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